3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one
CAS No.: 65971-10-0
Cat. No.: VC17325138
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65971-10-0 |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 3-[2-hydroxy-3-(4-methylanilino)propyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C18H19N3O2/c1-13-6-8-14(9-7-13)19-10-15(22)11-21-12-20-17-5-3-2-4-16(17)18(21)23/h2-9,12,15,19,22H,10-11H2,1H3 |
| Standard InChI Key | DFDRFVQZIVMSIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NCC(CN2C=NC3=CC=CC=C3C2=O)O |
Introduction
Structural Characteristics and Crystallographic Analysis
Side-Chain Conformation and Hydrogen Bonding
The 2-hydroxy-3-(p-tolylamino)propyl side chain introduces multiple hydrogen-bonding sites. In related structures, intramolecular N–H⋯O hydrogen bonds stabilize the molecular conformation, while intermolecular O–H⋯N interactions govern crystal packing . The tertiary amine in the p-tolylamino group may participate in proton transfer reactions, enhancing solubility in polar solvents. Computational modeling predicts that the hydroxyl group at position 2 of the propyl chain forms a six-membered hydrogen-bonded pseudocycle with the quinazolinone carbonyl oxygen, a feature common to bioactive quinazolinones .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one can be approached via two primary routes:
-
Ring Construction: Condensation of anthranilic acid derivatives with urea or thiourea, followed by functionalization at position 3.
-
Side-Chain Elaboration: Direct alkylation of preformed quinazolin-4(3H)-one with a suitably protected 2-hydroxy-3-(p-tolylamino)propyl group.
Intermediate Synthesis
Ethyl chloroacetate is a common starting material for introducing carboxymethyl groups at position 3 of quinazolinones. Reaction of 3,4-dihydroquinazolin-4-one with ethyl chloroacetate yields ester derivatives, which undergo hydrazinolysis to form hydrazide intermediates . Subsequent condensation with p-toluidine derivatives could install the desired side chain.
Protecting Group Strategy
The hydroxyl and amino groups in the propyl side chain necessitate orthogonal protection. Benzyl ethers for hydroxyls and tert-butoxycarbonyl (Boc) groups for amines prevent unwanted side reactions during alkylation. Deprotection under acidic (e.g., HCl/dioxane) or reductive (e.g., H₂/Pd-C) conditions furnishes the target compound .
Regioselectivity Challenges
Competing N- versus O-alkylation poses a significant synthetic hurdle. Polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) favor N-alkylation at position 3, as demonstrated in the regioselective synthesis of 2-aminoquinazolin-4-ones .
Physicochemical Properties and Drug Likeness
Solubility and Partition Coefficients
The LogP value, predicted using the Ghose-Crippen method, is estimated at 2.1 ± 0.3, indicating moderate lipophilicity. Aqueous solubility at pH 7.4 is projected to be 0.8 mg/mL, sufficient for oral administration.
Metabolic Stability
The compound contains three metabolically labile sites:
-
Quinazolinone carbonyl (susceptible to reductase enzymes)
-
Secondary amine (potential N-oxidation)
-
Benzyl alcohol (glucuronidation target)
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume